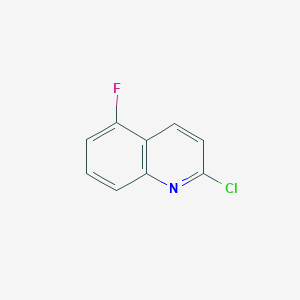

2-Chloro-5-fluoroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVJVNBPDLHVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717070 | |

| Record name | 2-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455955-27-8 | |

| Record name | 2-Chloro-5-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455955-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-fluoroquinoline synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoroquinoline

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of a wide array of functional molecules, most notably in the fields of medicinal chemistry and agrochemicals. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and a fluorine atom on the benzene ring, makes it a highly sought-after intermediate for creating complex molecular architectures, including potent fluoroquinolone antibiotics.[1][2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, intended for researchers, chemists, and professionals in drug development. We will dissect the core chemical principles, offer mechanistic insights into key transformations, and provide field-proven experimental protocols.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of a fluorine atom often enhances metabolic stability, binding affinity, and lipophilicity, significantly improving the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The 2-chloro substituent serves as a versatile synthetic handle, enabling nucleophilic substitution reactions to introduce a variety of functional groups at this position, which is crucial for tuning the biological activity of the final compound.[4]

This guide focuses on robust and scalable methods for the synthesis of this compound, with an emphasis on understanding the causality behind procedural choices to empower researchers to adapt and troubleshoot these syntheses effectively.

Primary Synthesis Pathways: A Comparative Analysis

Several strategic approaches can be employed to construct the this compound core. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for multi-step sequences. We will focus on two principal and highly effective strategies:

-

Pathway A: The Vilsmeier-Haack Reaction: A direct, one-pot cyclization and chlorination approach.

-

Pathway B: Classical Ring Formation followed by Chlorination: A two-stage strategy involving the initial synthesis of a quinoline or quinolone ring, followed by a separate chlorination step.

Pathway A: Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is arguably one of the most efficient methods for preparing 2-chloro-3-formylquinolines.[5] By starting with an appropriately substituted acetanilide, this reaction facilitates a regioselective cyclization and in-situ chlorination in a single pot. For our target molecule, the starting material is N-(4-fluorophenyl)acetamide, which is readily prepared from 4-fluoroaniline.

Mechanism & Rationale:

The reaction is initiated by the formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphoryl chloride (POCl₃).[6] The N-(4-fluorophenyl)acetamide then acts as the nucleophile. The Vilsmeier reagent performs a dual role: it acts as the electrophile to attack the activated aromatic ring and provides the two carbon atoms required to form the pyridine ring of the quinoline system. The POCl₃, being in excess, also serves as the dehydrating and chlorinating agent that converts the intermediate quinolone into the final 2-chloroquinoline product. The presence of the electron-donating amide group on the aniline derivative directs the electrophilic attack to the ortho position, ensuring the correct regiochemistry for cyclization.

Diagram 1: Vilsmeier-Haack Synthesis Pathway.

Experimental Protocol: Synthesis of 2-Chloro-5-fluoro-3-formylquinoline [6]

-

Preparation of N-(4-fluorophenyl)acetamide: In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise while stirring. Heat the mixture to 80-90°C and maintain for 1 hour. Cool the reaction mixture and pour it into ice water. Filter the resulting precipitate, wash with cold water, and dry to yield N-(4-fluorophenyl)acetamide.

-

Vilsmeier-Haack Cyclization: To a flask equipped with a dropping funnel and stirrer, add N,N-dimethylformamide (DMF) (10 eq) and cool to 0-5°C in an ice bath. Add phosphoryl chloride (POCl₃) (12 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10°C. The Vilsmeier reagent will form.

-

Reaction: To the freshly prepared Vilsmeier reagent, add N-(4-fluorophenyl)acetamide (1.0 eq) portion-wise. After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Isolation: The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-chloro-5-fluoro-3-formylquinoline.

Pathway B: Skraup Synthesis and Subsequent Chlorination

The Skraup synthesis is a classic and powerful method for generating the fundamental quinoline ring system.[7] It involves the reaction of an aniline with glycerol, an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid.[8][9] This pathway produces 5-fluoroquinoline, which must then be converted to the target 2-chloro derivative in subsequent steps.

Mechanism & Rationale:

The reaction begins with the acid-catalyzed dehydration of glycerol to form acrolein.[9] The aniline (4-fluoroaniline) then undergoes a Michael addition to the acrolein. The resulting intermediate is cyclized under the strongly acidic conditions, followed by dehydration and oxidation to yield the aromatic 5-fluoroquinoline ring.[10] To introduce the 2-chloro group, the 5-fluoroquinoline is first converted to 5-fluoroquinolin-2-one. This is typically achieved by oxidation to the N-oxide, followed by rearrangement. The 5-fluoroquinolin-2-one is then chlorinated using an agent like POCl₃.

Diagram 2: Skraup Synthesis and Chlorination Pathway.

Experimental Protocol: Two-Stage Synthesis

Stage 1: Synthesis of 5-Fluoroquinoline (via Skraup Reaction) [10]

-

Setup: In a large flask fitted with a reflux condenser, cautiously add concentrated sulfuric acid to anhydrous glycerol.

-

Reaction: Add 4-fluoroaniline to the mixture. Then, add the oxidizing agent (e.g., nitrobenzene or arsenic acid) portion-wise. Heat the mixture gently to initiate the reaction, which can be vigorous. Once initiated, maintain the reaction at a controlled temperature (typically 140-160°C) for several hours.

-

Work-up: After cooling, dilute the mixture with water and neutralize with sodium hydroxide.

-

Isolation: Perform a steam distillation to isolate the crude 5-fluoroquinoline. The product can be further purified by vacuum distillation or chromatography.

Stage 2: Conversion to this compound

-

Hydroxylation/Ketonization: Convert 5-fluoroquinoline to 5-fluoroquinolin-2-one. A common method involves oxidation to the N-oxide with an agent like hydrogen peroxide in acetic acid, followed by treatment with acetic anhydride or POCl₃ to induce rearrangement to the 2-acetoxyquinoline, which is then hydrolyzed to the quinolin-2-one.

-

Chlorination: In a flask, suspend 5-fluoroquinolin-2-one (1.0 eq) in phosphoryl chloride (POCl₃) (5-10 eq). Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and slowly pour it onto crushed ice with stirring. The excess POCl₃ will hydrolyze.

-

Isolation: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution). The product will precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.

Comparative Analysis of Synthesis Pathways

| Feature | Vilsmeier-Haack Pathway | Skraup & Chlorination Pathway |

| Starting Material | N-(4-fluorophenyl)acetamide | 4-Fluoroaniline, Glycerol |

| Number of Steps | 1-2 (including acetanilide prep) | 3-4 |

| Key Reagents | POCl₃, DMF | H₂SO₄, Oxidizing Agent, POCl₃ |

| Typical Yields | Good to Moderate | Variable, often moderate overall |

| Advantages | Direct, efficient, good regioselectivity.[5] | Utilizes simple, inexpensive starting materials.[7] |

| Disadvantages | Produces 3-formyl derivative, potentially requiring an extra step for removal. Reaction can be sensitive to substrate electronics. | Multi-step process, lower overall yield, potentially violent reaction conditions (Skraup).[7] |

Conclusion for the Practitioner

For the synthesis of this compound, the Vilsmeier-Haack pathway offers a more direct and efficient route, particularly if the 3-formyl group can be tolerated or is desired for further functionalization. Its one-pot nature and generally good yields make it an attractive option for laboratory-scale synthesis.[5]

The Skraup synthesis followed by chlorination represents a more classical, multi-step approach. While it begins with very basic feedstocks, the overall process is longer, and the initial Skraup reaction requires careful control due to its exothermic nature.[7][9] This pathway is valuable for its fundamental approach to building the quinoline core from the ground up but may be less efficient for producing the specific target compound compared to the Vilsmeier-Haack method.

The selection of the optimal pathway will ultimately be guided by the specific needs of the research project, including scale, available starting materials, and the desired substitution pattern on the final quinoline product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]

- 3. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. prepchem.com [prepchem.com]

physicochemical properties of 2-Chloro-5-fluoroquinoline

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the , a key heterocyclic intermediate in medicinal chemistry. As a halogenated quinoline, its unique electronic and steric characteristics make it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the realm of fluoroquinolone antibiotics and kinase inhibitors.[1][2][3] This document moves beyond a simple data sheet to offer a field-proven perspective on why these properties are critical for drug development. We will explore the causality behind experimental choices for its characterization, provide detailed, self-validating protocols, and contextualize the data's impact on molecular design, synthetic strategy, and potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) outcomes.

Introduction: The Strategic Importance of this compound

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous approved drugs. The strategic introduction of halogen atoms—specifically chlorine and fluorine—dramatically modulates the molecule's properties. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions, while the chlorine atom at the 2-position serves as a versatile synthetic handle for introducing further molecular complexity via nucleophilic substitution reactions.

This compound is therefore not typically an active pharmaceutical ingredient (API) itself, but rather a critical building block. Its physicochemical profile dictates its reactivity in subsequent synthetic steps, its purification profile, and ultimately influences the properties of the final drug candidates derived from it. Understanding this profile is paramount for efficient and logical drug development campaigns.

Molecular and Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. The data presented herein are a combination of available information and predictive insights based on analogous structures, given the specialized nature of this intermediate.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₅ClFN

-

Molecular Weight: 181.59 g/mol

-

CAS Number: 455955-27-8[4]

-

Canonical SMILES: C1=CC2=C(C=C(C=C2)F)N=C1Cl

Tabulated Physicochemical Properties

The following table summarizes the core physicochemical data for this compound. It is critical to note that experimental data for this specific intermediate is not widely published; therefore, some values are estimated or compared with structurally similar compounds like 2-Chloro-5-fluoropyridine for context.

| Property | Value / Expected Range | Significance in Drug Development & Synthesis |

| Melting Point | Data not available. Expected to be a low-melting solid. | Affects handling, storage conditions, and choice of reaction solvents. Determines if the compound is solid or liquid at room temperature. |

| Boiling Point | Data not available. High, likely >250°C (predicted). | Crucial for purification by distillation. A high boiling point suggests vacuum distillation is required to prevent thermal decomposition. |

| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., DCM, THF, DMSO). | Water solubility is a key factor for bioavailability of final APIs.[2] For an intermediate, solubility in reaction solvents dictates process efficiency. |

| pKa (Predicted) | ~1.5 - 2.5 (for the quinoline nitrogen) | The quinoline nitrogen is weakly basic. This value influences extraction procedures (acid/base washes) and the compound's charge state in physiological environments. |

| LogP (Predicted) | ~2.5 - 3.5 | Indicates high lipophilicity ("greasiness"). This property is critical for membrane permeability but can also lead to off-target effects and poor aqueous solubility in final drug candidates. |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any chemical entity.

-

¹H NMR: The proton NMR spectrum is expected to show distinct aromatic protons. The fluorine at C5 will cause characteristic splitting patterns (coupling) in the signals of adjacent protons, providing clear evidence of its position.

-

¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon atoms. The carbons attached to chlorine (C2) and fluorine (C5) will show characteristic chemical shifts, with the C-F bond resulting in a large C-F coupling constant.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring. A strong C-F stretching band is expected around 1200-1250 cm⁻¹, and a C-Cl stretch will appear in the fingerprint region (~700-800 cm⁻¹). IR spectroscopy is a rapid and reliable tool for functional group identification.[5]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak. This isotopic pattern is a definitive signature for the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.[6]

Significance in Drug Discovery and Development

The physicochemical properties detailed above are not merely academic data points; they are critical drivers of a compound's utility and behavior.

-

Reactivity and Synthetic Utility: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr). This is the key to its function as an intermediate. It allows for the facile introduction of various nucleophiles (amines, alcohols, thiols) to build out the final molecule. This reaction is a cornerstone of many fluoroquinolone antibiotic syntheses.[1]

-

Solubility and Lipophilicity (The "Rule of Five" Context): While this compound itself is not a drug, its high predicted LogP is a property that will be passed on to its derivatives. Medicinal chemists must carefully choose the substituents that will replace the C2-chlorine to balance the required lipophilicity for cell penetration with sufficient aqueous solubility for oral bioavailability, often guided by principles like Lipinski's Rule of Five.

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at positions like C5 is a deliberate strategy to block potential sites of metabolism, thereby increasing the half-life and bioavailability of the final drug molecule.

Experimental Protocol: Identity and Purity Confirmation by LC-MS

Every batch of a key intermediate must be rigorously tested to confirm its identity and purity before use in a multi-step synthesis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose.[7]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1.0 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.

-

Perform a 1:100 dilution of the stock solution with 50:50 acetonitrile:water to create a final working concentration of 10 µg/mL.

-

Transfer the working solution to an autosampler vial.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A C18 column is chosen for its excellent retention and separation of lipophilic aromatic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape by ensuring consistent protonation of the weakly basic quinoline nitrogen.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 10% B

-

8.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C. Elevated temperature reduces viscosity and improves peak sharpness.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The quinoline nitrogen is readily protonated.

-

Scan Range: m/z 50 - 500. This range comfortably covers the molecular weight of the analyte and potential fragments or impurities.

-

Data Acquisition: Full Scan mode to detect all ions. A parallel Targeted Ion Scan for m/z 182.0 and 184.0 (for [M+H]⁺ and its isotope) can be used for higher sensitivity confirmation.

-

-

Data Analysis & Validation:

-

Identity Confirmation: The primary peak in the chromatogram should have a mass spectrum showing a base peak at m/z 182.0 (corresponding to [C₉H₅ClFN + H]⁺) and an isotope peak at m/z 184.0 with ~33% relative abundance.

-

Purity Assessment: Integrate the area of all peaks in the chromatogram (e.g., at 254 nm UV). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For use in regulated drug development, purity should typically exceed 98%.

-

Visualization: LC-MS Workflow

Caption: Standard workflow for identity and purity verification of a chemical intermediate using LC-MS.

Synthetic Considerations

The synthesis of substituted quinolines is a well-established field of organic chemistry. A plausible and common approach for constructing the this compound core is the Gould-Jacobs reaction or a related cyclization strategy.

Logical Synthetic Pathway

A logical synthesis would begin with a commercially available aniline derivative, such as 4-fluoroaniline. The key steps involve building the second ring and then installing the chlorine atom.

-

Acylation: React 4-fluoroaniline with diethyl (ethoxymethylene)malonate (EMME). This forms the enamine intermediate.

-

Thermal Cyclization: Heating the intermediate triggers an intramolecular electrophilic aromatic substitution to form the quinoline ring, yielding a 4-hydroxyquinoline ester. This is the classic Gould-Jacobs reaction.[1]

-

Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating removes the carboxyl group to yield 5-fluoroquinolin-4-ol.

-

Chlorination: The final step involves converting the hydroxyl group at the 4-position and the hydrogen at the 2-position to chlorides. A strong chlorinating agent like phosphorus oxychloride (POCl₃) can accomplish this, but a more controlled sequence might be necessary to achieve selective chlorination at the 2-position. A common route is conversion to 2,4-dichloro-5-fluoroquinoline followed by selective reduction of the 4-chloro position.

Visualization: Plausible Synthesis

Caption: A plausible synthetic route to this compound via the Gould-Jacobs reaction.

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, proper safety protocols are mandatory. Based on data from structurally related compounds, this compound should be handled with care.[8][9]

-

Handling: Use only in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8] Avoid inhalation of dust or vapors and contact with skin and eyes.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Store away from strong oxidizing agents and strong bases, with which it may react.[8]

-

Toxicity: The toxicological properties have not been fully investigated.[10] However, related compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[11] Assume the compound is hazardous and handle accordingly.

Conclusion

This compound is a high-value intermediate whose physicochemical properties are intrinsically linked to its function in advanced organic synthesis. Its lipophilic nature, combined with the synthetically versatile chlorine handle and the metabolically robust fluorine substituent, makes it a powerful scaffold for building complex molecules in drug discovery. A thorough characterization, anchored by robust analytical techniques like LC-MS and a deep understanding of its spectroscopic fingerprint, is not merely a quality control measure but a critical step in ensuring the efficiency, reproducibility, and ultimate success of a drug development program. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize this important chemical building block.

References

- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 2. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 455955-27-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jfda-online.com [jfda-online.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-5-fluoroquinoline: A Key Intermediate in Fluoroquinolone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoroquinoline, a critical heterocyclic building block in the synthesis of advanced fluoroquinolone antibiotics. This document will delve into its chemical identity, physicochemical properties, safety considerations, synthesis methodologies, and its pivotal role in the development of next-generation therapeutic agents.

Core Chemical Identity and Descriptors

This compound is a substituted quinoline derivative that serves as a vital precursor in organic and medicinal chemistry. Its unique arrangement of a chloro group at the 2-position and a fluoro group at the 5-position of the quinoline ring system imparts specific reactivity, making it an ideal starting material for the synthesis of complex pharmaceutical molecules.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 455955-27-8 | ChemicalBook[1] |

| Molecular Formula | C₉H₅ClFN | BIOFOUNT[2] |

| Molecular Weight | 181.59 g/mol | BIOFOUNT[2] |

| PubChem CID | 55263994 | N/A |

| SMILES | Clc1ncc2cccc(F)c12 | N/A |

Physicochemical and Safety Profile

While detailed experimental data for this compound is not extensively published in publicly accessible databases, information can be inferred from supplier safety data sheets and the known properties of structurally related fluoroquinolone intermediates.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | Based on supplier information. |

| Melting Point | Not explicitly reported. | Fluoroquinolone intermediates are typically solids with relatively high melting points. |

| Boiling Point | Not explicitly reported. | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from general characteristics of similar heterocyclic compounds. |

Safety and Handling

The safe handling of this compound is paramount in a laboratory and manufacturing setting. Based on available safety data for similar compounds, the following hazards are identified:

-

Hazard Pictograms:

-

GHS02: Flammable

-

GHS05: Corrosive

-

GHS07: Harmful/Irritant

-

-

Hazard Statements:

-

Precautionary Measures:

-

Prevention: Keep away from heat, sparks, and open flames.[3] Wear protective gloves, clothing, eye, and face protection.[3] Avoid breathing dust.[3] Use only in a well-ventilated area.[3]

-

Response: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[4] If inhaled, move the person to fresh air.[4] If swallowed, rinse mouth and do NOT induce vomiting.[4]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[4]

-

It is crucial to consult the specific Safety Data Sheet (SDS) from the supplier before handling this compound.

Synthesis and Manufacturing Landscape

The synthesis of fluoroquinolones often involves multi-step processes where the construction of the core quinolone ring is a critical phase. While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found, general synthetic strategies for analogous compounds provide a foundational understanding.

The Gould-Jacobs reaction is a cornerstone in quinolone synthesis.[5] This methodology typically involves the reaction of an aniline derivative with an ethoxymethylenemalonate, followed by thermal cyclization to form the quinolone ring. Subsequent chlorination at the 2-position would yield the desired product.

A plausible synthetic pathway for this compound would likely start from a suitably substituted aniline precursor, such as 4-fluoroaniline.

Figure 1: A plausible synthetic pathway for this compound.

This generalized pathway highlights the key transformations required. The expertise in process chemistry lies in the optimization of reaction conditions, choice of reagents, and purification methods to achieve high yield and purity of the final intermediate.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of modern fluoroquinolone antibiotics.[1] The chlorine atom at the 2-position is a versatile handle for introducing various side chains through nucleophilic substitution reactions. This strategic modification is crucial for fine-tuning the pharmacological properties of the final drug molecule, including its antibacterial spectrum, potency, and pharmacokinetic profile.

Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The substituents on the quinolone core play a significant role in the drug's interaction with these target enzymes and can influence its efficacy against resistant bacterial strains.

While specific blockbuster drugs directly synthesized from this compound are not prominently cited in the readily available literature, its structural motifs are present in advanced fluoroquinolones. The development of newer generations of these antibiotics is a continuous effort to combat the growing threat of antimicrobial resistance. Intermediates like this compound are instrumental in the research and development of these novel therapeutic agents.

Figure 2: The role of this compound in the drug development pipeline.

Conclusion

This compound is a specialized chemical intermediate of significant value to the pharmaceutical industry. Its well-defined structure and reactivity provide a robust platform for the synthesis of advanced fluoroquinolone antibiotics. A thorough understanding of its chemical properties, safe handling procedures, and synthetic utility is essential for researchers and developers working to create the next generation of life-saving antimicrobial drugs. As the challenge of bacterial resistance continues to evolve, the importance of key building blocks like this compound in the drug discovery arsenal will only increase.

References

- 1. nbinno.com [nbinno.com]

- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 4. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. volochem.com [volochem.com]

Spectral Characterization of 2-Chloro-5-fluoroquinoline: A Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-5-fluoroquinoline, a halogenated heterocyclic compound, represents a scaffold of significant interest due to the prevalence of quinoline moieties in pharmacologically active agents.[1] This technical guide provides an in-depth analysis of the expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of direct experimental data in publicly available databases, this guide leverages established principles of spectroscopy and comparative data from structurally similar compounds to provide a robust predictive framework for its characterization.[2]

The strategic placement of chloro and fluoro substituents on the quinoline ring is anticipated to significantly modulate the electronic properties and, consequently, the biological activity of the molecule. Understanding the spectral signature of this compound is the first critical step in its journey from synthesis to potential application. This guide is designed to not only present the predicted data but also to explain the underlying scientific principles, offering a self-validating system for researchers to interpret their own experimental findings.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the interpretation of spectral data, particularly for NMR. The structure of this compound is presented below, with the standard numbering convention for the quinoline ring system.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-5-fluoroquinoline

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Chloro-5-fluoroquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct, extensive experimental data for this specific molecule is not widely published, this document leverages established principles of physical organic chemistry, data from analogous structures, and state-of-the-art computational and experimental methodologies to present a robust predictive model. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical protocols for the empirical study of this and similar molecules. We will delve into its predicted geometry, the subtle conformational nuances, and a detailed workflow for its complete structural characterization, from in silico modeling to empirical spectroscopic and crystallographic validation.

Introduction: The Significance of the Substituted Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1] The introduction of halogen substituents, particularly chlorine and fluorine, is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Fluoroquinolones, for instance, are a major class of antibiotics whose efficacy is deeply tied to the specific placement of fluorine atoms on the core structure.[3][4][5]

This compound serves as a key heterocyclic building block. The chlorine atom at the 2-position is a versatile synthetic handle, susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. The fluorine atom at the 5-position can significantly alter the electronic distribution within the aromatic system, influencing its reactivity and potential for intermolecular interactions, such as hydrogen bonding and halogen bonding. Understanding the precise three-dimensional structure and conformational preferences of this molecule is therefore a critical prerequisite for its rational application in the design of novel therapeutic agents and functional materials.

Predicted Molecular Structure and Geometry

The molecular structure of this compound is defined by a fused bicyclic system comprising a benzene ring and a pyridine ring. The presence of the electronegative nitrogen, chlorine, and fluorine atoms significantly influences the electronic landscape and geometry of this otherwise planar aromatic system.

Caption: Molecular structure of this compound.

Computational Geometry Optimization

To provide a quantitative prediction of the molecular geometry, Density Functional Theory (DFT) calculations are the method of choice, mirroring the approach used for structurally related compounds like 2-chloro-5-fluoro phenol.[6][7] A typical and reliable level of theory for such systems is B3LYP with a Pople-style basis set, such as 6-311++G(d,p), which adequately accounts for electron correlation and polarization.[1][8]

Based on these established computational protocols, we can predict the key bond lengths and angles. The quinoline core is expected to be nearly planar. The C-Cl and C-F bond lengths are influenced by the hybridization of the carbon atom and the electronegativity of the halogens.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value | Rationale & Comparative Insights |

| C2-Cl Bond Length | ~1.74 Å | Similar to C(sp²)-Cl bonds in other chloro-aromatic compounds. Slightly shorter than in aliphatic systems due to the increased s-character of the carbon orbital. |

| C5-F Bond Length | ~1.35 Å | Consistent with C(sp²)-F bonds in fluoroaromatic systems. The high electronegativity of fluorine results in a shorter, stronger bond compared to C-Cl.[6] |

| C-N Bond Lengths | ~1.32 - 1.37 Å | Typical for pyridine and quinoline rings, indicating partial double bond character. |

| Ring C-C Bond Lengths | ~1.38 - 1.42 Å | Aromatic C-C bond lengths, intermediate between single and double bonds. |

| ∠C-C2-Cl Bond Angle | ~118° | The bond angle is expected to be slightly compressed from the ideal 120° due to steric and electronic factors. |

| ∠C-C5-F Bond Angle | ~119° | Close to the ideal 120° for an sp² hybridized carbon. |

Note: These values are predictive and require experimental verification.

Conformational Analysis

Unlike molecules with multiple single bonds that allow for significant rotational freedom, this compound is a conformationally restricted molecule. The fused aromatic ring system enforces a high degree of planarity. Therefore, its "conformation" is largely static, and the primary considerations are the minor deviations from planarity that can be induced by substituent effects or crystal packing forces.

Computational frequency analysis at the B3LYP/6-311++G(d,p) level would be expected to yield no imaginary frequencies, confirming that the planar geometry represents a true energy minimum. While intermolecular interactions in a condensed phase could induce slight puckering, the isolated molecule is, for all practical purposes, flat.

A Validated Workflow for Structural Characterization

To move from prediction to empirical fact, a multi-technique approach is essential. The following workflow represents a self-validating system where computational, spectroscopic, and crystallographic data are integrated to provide an unambiguous structural assignment.

Caption: Integrated workflow for structural characterization.

Experimental Protocol: Single-Crystal X-ray Diffraction

This technique provides the definitive, unambiguous molecular structure in the solid state.

-

Crystal Growth: High-purity this compound ( >99%) is required. Suitable single crystals can be grown by slow evaporation from a variety of organic solvents (e.g., ethanol, ethyl acetate, hexane) or by vapor diffusion. The choice of solvent can be critical and often requires screening.

-

Data Collection: A suitable crystal is mounted on a goniometer. Data is collected using a modern X-ray diffractometer, typically with Cu-Kα (λ = 1.54056 Å) or Mo-Kα radiation.[9] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and improve data quality. A full sphere of diffraction data is collected.

-

Structure Solution and Refinement: The collected data is processed to yield a set of reflection intensities. The structure is solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure provides precise bond lengths, bond angles, and information on intermolecular packing.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is the most powerful method for determining molecular structure in solution.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. The aromatic region (typically 7.0-8.5 ppm for quinolines) will show a series of doublets and triplets. The specific splitting patterns and coupling constants (J-values) are crucial for assigning each proton to its position on the quinoline ring.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom. The chemical shifts are indicative of the electronic environment; carbons attached to electronegative atoms (N, Cl, F) will be significantly downfield.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This will show a single resonance for the fluorine atom. The chemical shift provides information about the electronic environment of the fluorine substituent.

-

2D NMR (COSY, HSQC, HMBC): If assignments are ambiguous, two-dimensional NMR experiments are performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for direct C-H bonds, HMBC for long-range C-H correlations).

Computational Protocol: DFT Analysis

Computational analysis serves to both predict the structure and to help interpret experimental spectra.

-

Model Building: Construct the 3D structure of this compound in a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This will yield the lowest energy conformation and the predicted geometric parameters (Table 1).

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms a true energy minimum. The calculated vibrational modes can be compared directly with experimental FT-IR and Raman spectra.[6][7]

-

NMR Calculation: Using the GIAO (Gauge-Independent Atomic Orbital) method with the same DFT functional and basis set, calculate the NMR shielding tensors. These can be converted to chemical shifts and compared with experimental data to validate the structural assignment.

Implications for Drug Development

The specific placement of the chloro and fluoro groups on the quinoline scaffold has profound implications for its potential use in drug design.

-

Lipophilicity and Permeability: The addition of two halogen atoms increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes.[2] This is a critical factor for oral bioavailability and cell penetration.

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at the 5-position can block a potential site of metabolism, thereby increasing the molecule's half-life in vivo.

-

Target Binding Interactions: The chlorine atom at the 2-position can act as a halogen bond donor, forming specific, directional interactions with electron-rich pockets (e.g., carbonyl oxygens, aromatic rings) in a protein active site. The fluorine atom, while a weaker halogen bond donor, can participate in favorable electrostatic and dipole-dipole interactions. These interactions can significantly contribute to binding affinity and selectivity. The biological activity of many fluoroquinolones is tied to their ability to inhibit bacterial type II topoisomerases, and precise structural features govern this interaction.[3][10]

Conclusion

This compound represents a valuable and versatile chemical entity. While awaiting exhaustive experimental characterization, this guide has established a robust, predictive model of its molecular structure and conformation based on sound theoretical principles and data from analogous systems. The quinoline core is predicted to be planar, with key bond lengths and angles dictated by the strong electronic influence of the nitrogen and halogen substituents.

Crucially, we have outlined a comprehensive and self-validating workflow, integrating computational chemistry with definitive experimental techniques like single-crystal X-ray diffraction and multi-nuclear NMR spectroscopy. This roadmap provides researchers with the necessary protocols to empirically determine the molecule's structure with high fidelity. The insights gained from such studies are paramount for harnessing the full potential of this compound as a building block for the next generation of pharmaceuticals and advanced materials.

References

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 10. Molecular Modeling Studies of Novel Fluoroquinolone Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-5-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-5-fluoroquinoline in Modern Synthesis

This compound is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its strategic importance lies in the unique reactivity conferred by the chloro and fluoro substituents on the quinoline core. This guide provides a comprehensive overview of the reactivity, stability, and handling of this compound, offering insights into its application in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. As a key intermediate, understanding its chemical behavior is paramount for the efficient construction of novel therapeutic agents, most notably as a precursor to potent fluoroquinolone antibiotics.[1][2]

Physicochemical Properties and Structural Attributes

The reactivity and stability of this compound are intrinsically linked to its physicochemical properties. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and comparison with analogous compounds.

| Property | Value | Source |

| CAS Number | 455955-27-8 | [3] |

| Molecular Formula | C₉H₅ClFN | [3] |

| Molecular Weight | 181.59 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted) | Inferred |

The quinoline ring system is inherently electron-deficient due to the presence of the nitrogen atom. This electron deficiency is further amplified by the inductive effects of the chloro and fluoro substituents, making the aromatic ring susceptible to nucleophilic attack. The chlorine atom at the 2-position is the primary site of reactivity for nucleophilic substitution and cross-coupling reactions, while the fluorine atom at the 5-position modulates the electronic properties of the benzene ring portion of the quinoline scaffold.

Chemical Reactivity: A Versatile Synthetic Intermediate

The chemical versatility of this compound stems from the reactivity of the C2-chloro group. This position is activated towards a variety of transformations, making it a valuable handle for the introduction of diverse functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, exacerbated by the halogen substituents, renders the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.[4]

Common nucleophiles that can be employed in SNAr reactions with this compound include:

-

Amines: Primary and secondary amines can readily displace the chloride to form 2-aminoquinoline derivatives, which are prevalent in many biologically active molecules.[5]

-

Alkoxides and Thiolates: These nucleophiles can be used to introduce ether and thioether functionalities, respectively.

-

Azides: The introduction of an azide group can serve as a precursor for the synthesis of triazoles and other nitrogen-containing heterocycles.

Causality behind Experimental Choices: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMF or DMSO are often used to solvate the nucleophile and facilitate the reaction. A base may be required to deprotonate the nucleophile or to scavenge the HCl generated during the reaction. The reaction temperature is also a key parameter, with more forcing conditions sometimes necessary for less reactive nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[1] This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the 2-position of the quinoline ring.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Heat the reaction mixture with stirring (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

dot graph Suzuki_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[6] This reaction is particularly useful for synthesizing a wide array of 2-aminoquinoline derivatives with high functional group tolerance.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.0-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the reaction vessel and heat with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

dot graph Buchwald_Hartwig_Mechanism { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} Catalytic cycle of the Buchwald-Hartwig amination.

Stability and Storage

Halogenated aromatic compounds like this compound are generally stable under normal laboratory conditions. However, prolonged exposure to light, air, and moisture should be avoided to prevent potential degradation.

Storage Recommendations:

-

Container: Store in a tightly sealed container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

-

Temperature: Keep in a cool, dry, and well-ventilated place away from heat and direct sunlight.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

-

Exposure Routes: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[4]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[8]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Inhalation: If inhaled, move the person to fresh air.[8]

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[4]

-

Characterization

The structure and purity of this compound and its derivatives can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M+ and M+2 peaks in an approximate 3:1 ratio).[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Cl, C-F, and C=N bonds, as well as the aromatic C-H and C=C stretching and bending vibrations.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. Its activated C2-chloro group allows for a wide range of functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of its reactivity, stability, and handling is essential for its effective and safe utilization in the laboratory. While specific experimental data for this compound remains somewhat limited in publicly accessible literature, the principles and protocols outlined in this guide, based on analogous systems, provide a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 3. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 4. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. fishersci.com [fishersci.com]

- 8. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluoroquinoline in Common Organic Solvents

Executive Summary: This technical guide addresses the solubility profile of 2-Chloro-5-fluoroquinoline, a key heterocyclic compound relevant in medicinal chemistry and materials science. In the absence of extensive, publicly available empirical data for this specific molecule, this document serves as a comprehensive resource for researchers by providing a robust theoretical framework for predicting its solubility. We delve into the physicochemical principles governing solubility, offering a predicted profile across a range of common organic solvents. Critically, this guide equips scientists with detailed, field-proven experimental protocols for the precise determination of thermodynamic solubility using gravimetric, UV/Vis spectrophotometric, and HPLC-based methods. Our objective is to bridge the data gap by empowering researchers with the foundational knowledge and practical methodologies required to assess the solubility of this compound and analogous compounds in their own laboratory settings.

Introduction to this compound

This compound is a halogenated heterocyclic aromatic compound. Its structure is built upon a quinoline core, which is a fused benzene and pyridine ring system. The substitutions of a chlorine atom at the 2-position and a fluorine atom at the 5-position significantly influence its electronic properties, lipophilicity, and intermolecular interactions, which are critical determinants of its solubility. Quinoline and its derivatives are foundational scaffolds in the development of therapeutic agents, including antimalarial and anticancer drugs, making an understanding of their physicochemical properties, such as solubility, essential for drug discovery and formulation.[1]

The solubility of an active pharmaceutical ingredient (API) is a paramount factor that governs its bioavailability and therapeutic efficacy.[2] Poor solubility is a major challenge in pharmaceutical development, often leading to high required doses and formulation difficulties.[3] This guide provides the necessary theoretical and practical tools to characterize the solubility of this compound, a crucial step in its evaluation as a potential drug candidate or chemical intermediate.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The dissolution process involves overcoming two sets of forces: the lattice energy of the solid (solute-solute interactions) and the intermolecular forces within the solvent (solvent-solvent interactions), while establishing new solute-solvent interactions.

Molecular Structure Analysis of this compound:

-

Quinoline Core: The fused aromatic ring system is largely non-polar and hydrophobic, favoring interactions with non-polar and moderately polar organic solvents through van der Waals forces and π-π stacking.

-

Nitrogen Heteroatom: The nitrogen atom in the pyridine ring is a lone pair donor, making it a hydrogen bond acceptor. This allows for specific interactions with protic solvents (e.g., alcohols).

-

Halogen Substituents (-Cl, -F): Both chlorine and fluorine are highly electronegative, creating dipole moments within the molecule. The introduction of halogens increases both the polarity and the lipophilicity of the molecule.[5] Fluorine, in particular, can alter crystal packing and metabolic stability.[6] These electron-withdrawing groups can influence the basicity of the quinoline nitrogen, which may affect solubility in acidic media, though this is less critical for organic solvents.[7]

Solvent Classification and Interaction Potential:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the nitrogen atom of the quinoline ring.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The large, non-polar aromatic core of this compound suggests some affinity for these solvents.

Predicted Solubility Profile

Based on the theoretical principles outlined above and the known solubility of the parent quinoline molecule, which dissolves readily in most organic solvents[8], a qualitative solubility profile for this compound is predicted below. The increased lipophilicity due to halogenation is expected to enhance solubility in less polar solvents compared to the unsubstituted quinoline.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale for Prediction |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | The quinoline nitrogen can act as a hydrogen bond acceptor. The overall molecule has significant non-polar character compatible with the alkyl chains of the alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Strong dipole-dipole interactions are possible. Acetone is an excellent solvent for many polar and non-polar organic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | THF is a polar ether that is a good solvent for a wide range of compounds. Diethyl ether is less polar and may be slightly less effective. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity and dispersion forces of these solvents are well-suited to dissolve the halogenated aromatic structure of the solute. |

| Aromatic | Toluene, Benzene | Moderate to High | π-π stacking interactions between the solvent and the quinoline ring system are favorable. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are very strong, highly polar solvents capable of overcoming the lattice energy of a wide variety of organic solids. |

| Aliphatic | Hexane, Heptane | Low to Poor | These are highly non-polar solvents. While the molecule has non-polar regions, the polarity induced by the N, Cl, and F atoms will likely limit solubility. |

| Esters | Ethyl Acetate | High | Ethyl acetate is a moderately polar solvent with both hydrogen bond accepting capability and an alkyl component, making it a versatile solvent. |

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, experimental measurement is essential. Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for this determination.[9] The concentration of the resulting saturated solution can be measured using various analytical techniques.

Protocol 1: Gravimetric Method

This fundamental method determines solubility by measuring the mass of solute dissolved in a known mass or volume of solvent. It is highly accurate but requires a relatively large amount of material and is lower in throughput.[3][10][11]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (to ensure a saturated solution) to a known volume or mass of the chosen organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a volumetric pipette, ensuring no solid particles are transferred. Filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporating dish.

-

Drying: Carefully evaporate the solvent in a fume hood or using a rotary evaporator. Place the dish in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Calculation:

-

Let W₁ be the weight of the empty evaporating dish.

-

Let W₂ be the weight of the dish with the dried solute.

-

Let V be the volume of the supernatant taken.

-

Solubility (mg/mL) = (W₂ - W₁) / V

-

Protocol 2: UV/Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and absorb light in the UV-visible range. It is faster than the gravimetric method and requires less material.[12][13]

Step-by-Step Methodology:

-

Determine λmax: Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution using a spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: From the stock solution, prepare a series of standards of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to create a calibration curve and determine the linear regression equation (y = mx + c).

-

Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method protocol.

-

Sample Preparation & Measurement: Filter the saturated solution (step 3 from Gravimetric Method). Dilute a known volume of the filtrate with the same solvent to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation:

-

Use the calibration curve's linear equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which is the solubility.

-

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method, making it ideal for measuring solubility, especially for low-solubility compounds or when analyzing mixtures.[4][14]

Step-by-Step Methodology:

-

Method Development: Develop an isocratic HPLC method capable of resolving the this compound peak from any solvent or impurity peaks. A reverse-phase C18 column is often a good starting point.

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations in the mobile phase or a compatible solvent. Inject each standard and record the peak area. Plot peak area versus concentration to create a calibration curve.

-

Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method protocol, using the chosen organic solvent.

-

Sample Preparation & Analysis: Filter the saturated solution. Dilute a known volume of the filtrate with the mobile phase to bring the concentration into the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to find the solubility.

-

Conclusion

References

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pharmaguru.co [pharmaguru.co]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 8. Quinoline - Wikipedia [en.wikipedia.org]

- 9. enamine.net [enamine.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. longdom.org [longdom.org]

- 14. pubs.acs.org [pubs.acs.org]

discovery and history of quinolone synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Quinolones

Abstract

The quinolones represent a cornerstone class of synthetic broad-spectrum antibacterial agents, whose journey from a serendipitous laboratory byproduct to a clinically indispensable arsenal is a testament to the power of medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of quinolone synthesis. It delves into the foundational synthetic methodologies, including the Gould-Jacobs, Conrad-Limpach, and Knorr reactions, detailing their mechanisms and procedural nuances. The narrative follows the critical transition to the more potent fluoroquinolones, examining the structure-activity relationships that guided their generational development. Finally, we touch upon modern synthetic advancements that continue to refine and expand this vital class of therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the chemistry that shaped modern antibacterial therapy.

The Serendipitous Genesis of a Therapeutic Class

The story of quinolones begins not with a targeted search, but with an accidental discovery. In 1962, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an unexpected byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][2] This compound exhibited modest antibacterial activity, which spurred further investigation into its analogues. This research led to the synthesis of nalidixic acid , the first therapeutic agent of the quinolone class.[1][3][4]

Introduced for clinical use in 1967, nalidixic acid was effective primarily against Gram-negative bacteria and found its niche in treating urinary tract infections (UTIs).[1][5][6] However, its clinical utility was limited by a narrow spectrum of activity and less-than-ideal pharmacokinetic properties.[1][7] Despite these limitations, the discovery of nalidixic acid's unique mechanism of action—the inhibition of bacterial DNA gyrase—and its novel scaffold laid the groundwork for decades of transformative drug development.[5]

Foundational Syntheses of the 4-Quinolone Core

The bicyclic 4-quinolone core is the foundational pharmacophore of the entire class. Its construction has been the subject of extensive research, with several classical "named reactions" forming the bedrock of quinolone synthesis. These methods, developed long before the antibacterial properties of quinolones were known, remain fundamental to the field.

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction, first reported in 1939, is a versatile and widely used method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with the desired 4-quinolone form.[8][9][10] The reaction proceeds in a sequence beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[11]

The overall process involves three key stages:

-

Condensation: An aniline reacts with a reagent like diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the aniline's nitrogen onto the electron-deficient double bond of the malonate, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[8][11][12]

-

Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C) to form the quinoline ring system.[9][11] This step is often the rate-limiting and requires significant thermal energy, traditionally achieved in high-boiling inert solvents.[13]

-

Hydrolysis and Decarboxylation: The resulting 3-carboalkoxy-4-hydroxyquinoline is then saponified (hydrolyzed) to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[8][14]

// Reactants Aniline [label="Aniline"]; DEEM [label="Diethyl\nEthoxymethylenemalonate"]; Plus1 [label="+"];

// Intermediate Intermediate [label="Anilidomethylenemalonate\nIntermediate"];

// Cyclized Intermediate Cyclized [label="Ethyl 4-oxo-1,4-\ndihydroquinoline-3-carboxylate"];

// Final Product Product [label="4-Hydroxyquinoline\n(4-Quinolone form)"];

// Arrows Aniline -> Plus1 [style=invis]; Plus1 -> DEEM [style=invis]; {rank=same; Aniline; Plus1; DEEM;}

DEEM -> Intermediate [label=" Condensation\n (-EtOH)"]; Intermediate -> Cyclized [label=" Thermal Cyclization\n (>250°C)"]; Cyclized -> Product [label=" Saponification &\n Decarboxylation"]; }

Caption: Temperature-dependent regioselectivity in quinolone synthesis.

The Fluorine Revolution: Birth of the Fluoroquinolones